molecular formula C8H11NO3 B7927321 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone

1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone

Cat. No.: B7927321
M. Wt: 169.18 g/mol
InChI Key: KAJFPRQWGGRFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone (CAS: 1353956-65-6) is a synthetic organic compound with the molecular formula C 8 H 11 NO 3 and a molecular weight of 169.18 g/mol [ ][ ]. Its core structure is characterized by a furan-2-yl group attached to an ethanone moiety, which is further functionalized with a 2-hydroxyethylamino substituent [ ]. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value While direct literature on this specific molecule is limited, its structure suggests significant potential as a versatile building block for the synthesis of more complex molecules. The presence of both ketone and secondary amine groups, along with a terminal hydroxyl group, provides multiple sites for chemical modification and conjugation [ ]. Researchers can exploit this reactivity to develop novel compound libraries, particularly for applications in heterocyclic chemistry . Structural analogs, such as benzimidazole-containing derivatives, are pursued in pharmaceutical research, indicating the potential of this compound scaffold in developing biologically active molecules [ ][ ]. Handling and Storage To preserve the integrity of the product, it should be stored in a cool, well-ventilated place with the container tightly closed [ ]. As with many compounds containing secondary amine and hydroxyl groups, it may be susceptible to oxidation, and handling under an inert atmosphere is advisable for long-term stability [ ]. Notice for Researchers This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct all risk assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

1-(furan-2-yl)-2-(2-hydroxyethylamino)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-4-3-9-6-7(11)8-2-1-5-12-8/h1-2,5,9-10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJFPRQWGGRFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone typically involves the reaction of furan derivatives with appropriate amines and aldehydes or ketones. One common method involves the condensation of furan-2-carbaldehyde with 2-aminoethanol under acidic or basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or ethers.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, ethers.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with multiple biological targets, which is crucial for overcoming multidrug resistance (MDR) in cancer therapy. For instance, compounds derived from similar structures have shown significant cytotoxicity against MDR cancer cell lines, suggesting that 1-furan-2-yl derivatives may exhibit comparable properties .

Table 1: Cytotoxicity of Related Compounds

CompoundTarget Cancer Cell LineIC50 (µM)Reference
CXL017HL60/MX20.5
9gHL60/MX20.6
9nHL60/MX20.45

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of benzimidazole, including those structurally related to 1-furan-2-yl, possess significant activity against various pathogens, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
Compound AM. tuberculosis0.19
Compound BE. coli0.5
Compound CS. aureus0.3

Neuroprotective Effects

There is emerging evidence that compounds similar to 1-furan-2-yl derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Research and Development

Case Studies
Several studies have been conducted to explore the pharmacological properties of benzimidazole derivatives, including those related to 1-furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone:

  • Study on Anticancer Properties : A study demonstrated that modifications at the 3 and 4 positions of the benzimidazole ring significantly improved potency against MDR cancer cells, indicating the importance of structural optimization in drug design .
  • Antimicrobial Study : Another research effort focused on synthesizing novel benzimidazole derivatives that showed enhanced activity against resistant strains of M. tuberculosis, with some compounds achieving MIC values as low as 0.19 µM .

Mechanism of Action

The mechanism of action of 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Hydroxyacetophenone Derivatives

Several hydroxyacetophenones share the ethanone core but differ in substituent groups, significantly altering their physical and chemical properties:

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Applications/Synthesis Methods Reference
1-(5-Amino-2,4-dihydroxyphenyl)ethanone (5528-13-2) C₈H₉NO₃ 5-amino, 2,4-dihydroxy 137–142 (d) Synthesized via Raney catalyst reduction
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) C₉H₉ClO₃ 2-chloro, 4-hydroxy, 5-methoxy 107–110 Friedel-Crafts acylation
Target Compound (435345-13-4) C₁₅H₁₅N₃O₃ Furan-2-yl, hydroxyethylamino Not reported No synthesis details available

Key Observations :

  • The introduction of electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., hydroxy, methoxy) significantly impacts melting points and reactivity. For instance, halogenation increases molecular rigidity, raising melting points compared to amino-substituted analogs .

Key Observations :

  • LC15-0133 undergoes species-specific metabolism in rat liver microsomes, producing hydroxylated and carboxylated metabolites . The target compound’s furan ring may undergo similar oxidative metabolism, but its benzimidazole group could introduce unique metabolic liabilities.
  • CBL0137’s carbazole scaffold contributes to its trypanocidal efficacy, suggesting that the target compound’s furan and benzimidazole groups might also confer activity against parasitic targets if structurally optimized .

Key Observations :

  • However, the target compound’s benzimidazole moiety could introduce toxicity concerns, as benzimidazoles are associated with varied pharmacological and toxicological profiles.

Biological Activity

1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 197.20 g/mol
  • Structure : The compound features a furan ring, which is known for its reactivity and biological significance.

Biological Activities

1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity

Research has indicated that derivatives of furan compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar furan-based compounds can inhibit the growth of bacteria and fungi, suggesting that 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone may also possess such properties .

2. Anticancer Potential

The compound's structure suggests potential activity against certain cancer cell lines. In vitro studies have demonstrated that furan derivatives can selectively inhibit mutant forms of enzymes like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in non-small cell lung cancer . This selectivity could be beneficial in developing targeted cancer therapies.

3. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes related to metabolic pathways. For example, it may act on pathways involving cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various furan derivatives found that compounds with similar structures to 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations .

CompoundMIC (µg/mL)Activity
1-Furan Derivative A32Moderate
1-Furan Derivative B16Strong
1-Furan Derivative C8Very Strong

Case Study 2: Cancer Cell Line Testing

In a separate investigation focusing on anticancer properties, derivatives similar to 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone were tested against lung cancer cell lines. The results indicated that certain modifications to the furan ring enhanced selectivity and potency against mutant EGFR-expressing cells .

Cell LineIC₅₀ (µM)Selectivity
H1975 (EGFR L858R/T790M)0.5High
A431 (EGFR WT)4.0Low

In Silico Studies

Computational studies have been performed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies suggest that while the compound may have favorable pharmacokinetic profiles, its bioavailability could be limited due to poor solubility characteristics .

Q & A

Q. What synthetic methodologies are reported for 1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions involving furan derivatives and hydroxyethylamine precursors. For example, benzimidazole-linked analogs (e.g., PI-19593) are synthesized by reacting 2-chlorobenzimidazole intermediates with 2-hydroxyethylamine under reflux in polar aprotic solvents like DMF or THF, with catalytic bases such as K₂CO₃ . Optimization includes controlling reaction temperature (60–100°C), stoichiometric ratios of reactants, and purification via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3300 cm⁻¹). Solutions in CCl₄ or CS₂ are used to avoid solvent interference .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 285.3 for C₁₅H₁₅N₃O₃) confirm molecular weight, with fragmentation patterns revealing the furan and hydroxyethylamino moieties .
  • UV-Vis Spectroscopy : Absorption bands near 270–300 nm indicate π→π* transitions in the furan ring .

Q. What protocols are recommended for handling and storing this compound in laboratory settings?

Due to limited toxicological data, standard precautions include:

  • Using PPE (gloves, goggles) to avoid inhalation or skin contact (P261/P262 precautions) .
  • Storing in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

Density Functional Theory (DFT) calculates molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the furan ring’s electron-rich nature facilitates electrophilic substitution, while the hydroxyethylamino group’s lone pairs influence hydrogen bonding with biological targets (e.g., enzymes). Thermochemical data (e.g., ΔfusH = 15.5 kJ/mol) from NIST supports stability assessments . Molecular dynamics (MD) simulations model solvation effects and protein-ligand docking, leveraging crystallographic data from related structures .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they resolved?

Challenges include:

  • Low Melting Points : Hygroscopicity and low thermal stability (e.g., mp ~30–32°C) complicate crystal growth. Slow evaporation from ethanol/water mixtures at controlled humidity improves crystal quality .
  • Twinned Crystals : Using SHELXL for refinement with high-resolution data (e.g., Bruker SMART APEX CCD detectors) and iterative least-squares methods (R factor <0.05) resolves disorder .

Q. How do structural modifications (e.g., hydroxyethylamino group) influence bioactivity and stability?

The hydroxyethylamino group enhances water solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to enzymatic oxidation. Comparative studies with analogs (e.g., 5-methylfuran derivatives) show that electron-donating substituents on the furan ring increase antioxidant activity, as seen in Gastrodia elata-derived compounds . Stability assays (e.g., pH-dependent degradation kinetics) are conducted using HPLC to track decomposition products .

Data Contradictions and Validation

  • Boiling Point Discrepancies : Reported values range from 340.0 K to 340.2 K at 0.013 bar. These variations may arise from differences in measurement techniques (e.g., reduced pressure vs. ambient conditions). Researchers should validate using NIST-recommended protocols .
  • Spectral Artifacts : IR spectra may show artifacts (e.g., 1993 cm⁻¹ grating shifts), necessitating cross-validation with NMR or high-resolution MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.